Pde9-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

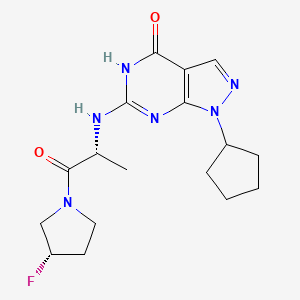

PDE9-IN-1 (CAS No. 1046861-20-4) is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase-9A (PDE9A), a key enzyme regulating cyclic guanosine monophosphate (cGMP) signaling. It exhibits an IC50 of 8.7 nM against PDE9A and demonstrates >1000 nM selectivity over other PDE family members, making it a valuable tool for studying PDE9A-related pathologies such as cognitive disorders and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDE9-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. One common synthetic route includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

PDE9-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

Reduction: This reaction can be used to reduce specific functional groups, enhancing the compound’s stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their inhibitory activity and selectivity to identify the most promising candidates for further development .

Scientific Research Applications

Neurological Disorders

PDE9-IN-1 has been investigated primarily for its role in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of phosphodiesterase 9 leads to increased levels of cyclic guanosine monophosphate (cGMP), which is crucial for neuronal signaling and plasticity.

Case Study: Alzheimer's Disease

A study demonstrated that PDE9 inhibition could enhance cognitive function in models of Alzheimer's disease by improving synaptic signaling and reducing neuroinflammation . The compound showed a significant reduction in amyloid-beta levels, a hallmark of Alzheimer’s pathology, suggesting its potential as a disease-modifying agent.

Cardiovascular Diseases

This compound has shown promise in managing heart failure and other cardiovascular conditions. It is believed to improve cardiac function by modulating cGMP levels, leading to vasodilation and improved myocardial efficiency.

Case Study: Heart Failure

In a clinical trial involving patients with heart failure with preserved ejection fraction (HFpEF), this compound treatment resulted in improved left ventricular function and reduced cardiac hypertrophy . The compound's ability to enhance nitric oxide signaling pathways further supports its cardiovascular benefits.

Metabolic Syndromes

Recent research indicates that this compound may play a role in mitigating obesity and associated metabolic disorders. By enhancing mitochondrial respiration and promoting lipolysis, PDE9 inhibitors can potentially reduce fat accumulation.

Case Study: Obesity and Metabolic Syndrome

A study on mice treated with this compound revealed significant reductions in body weight and fat mass without altering food intake . The compound stimulated mitochondrial activity in adipose tissues, indicating its potential as a therapeutic agent for metabolic syndrome.

Other Potential Applications

PDE9 inhibitors are also being explored for their effects on conditions like sickle cell anemia and schizophrenia. Although clinical trials have had mixed results, ongoing research aims to clarify their efficacy in these areas.

Case Study: Sickle Cell Anemia

Preliminary studies suggest that this compound may alleviate symptoms associated with sickle cell disease by reducing oxidative stress and improving blood flow . Further research is necessary to establish its clinical utility.

Data Tables

Mechanism of Action

PDE9-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 9, an enzyme responsible for hydrolyzing cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate within cells, leading to enhanced signaling through the cyclic guanosine monophosphate-dependent pathways. This can result in various physiological effects, such as improved cognitive function, reduced inflammation, and enhanced cardiovascular health .

Comparison with Similar Compounds

PDE9A Inhibitors

PF-04447943

- Target : PDE9A

- Potency : IC50 = 12 nM (slightly less potent than PDE9-IN-1).

- Selectivity : >78-fold selectivity over other PDEs (IC50 > 1000 nM).

- Clinical Progress : Advanced to Phase 2 trials, suggesting favorable pharmacokinetics despite slightly lower potency .

PDE Family Inhibitors with Distinct Targets

PDE12-IN-1

- Target : PDE12

- Potency : pIC50 = 9.1 (IC50 ≈ 0.79 nM), significantly more potent than this compound but against a different target.

- Function : Enhances 2′,5′-linked adenylate polymers (2-5A) and exhibits antiviral activity.

- Utility : A specialized tool for studying PDE12-mediated RNA metabolism and viral replication .

PF-06445974

- Target : PDE4B

- Potency : IC50 <1 nM (PDE4B), with selectivity over PDE4D (IC

- Key Feature : Brain-penetrant PET tracer for imaging PDE4B in neurological disorders.

- Application : Highlights the importance of isoform selectivity within the PDE4 subfamily .

MK-8189

- Target : PDE10A

- Potency : Ki = 29 pM (sub-picomolar), making it one of the most potent PDE inhibitors reported.

- Application : Investigated for psychiatric disorders like schizophrenia due to PDE10A’s role in striatal signaling .

Comparative Data Table

| Compound | Target | IC50/Ki | Selectivity | Clinical Stage | Oral Bioavailability | Purity | Key Application |

|---|---|---|---|---|---|---|---|

| This compound | PDE9A | 8.7 nM | >1000 nM for other PDEs | Preclinical | Yes | >98% | Cognitive disorders |

| PF-04447943 | PDE9A | 12 nM | >78-fold over PDE family | Phase 2 | Not specified | 99.84% | Neurodegenerative diseases |

| PDE12-IN-1 | PDE12 | 0.79 nM* | Specific for PDE12 | Preclinical | Not specified | N/A | Antiviral research |

| PF-06445974 | PDE4B | <1 nM | PDE4D (36 nM), PDE4A (4.7 nM) | Preclinical | Yes (brain penetrant) | N/A | Neurological imaging |

| MK-8189 | PDE10A | 29 pM | Selective for PDE10A | Preclinical | Yes | N/A | Psychiatric disorders |

*Calculated from pIC50 = 9.1 .

Key Findings and Insights

Potency vs. Selectivity : this compound balances moderate potency (8.7 nM) with broad PDE family selectivity, whereas PF-04447943 prioritizes clinical translatability despite slightly lower potency .

Therapeutic Potential: this compound’s lack of clinical data contrasts with PF-04447943’s Phase 2 progress, underscoring the challenges in transitioning potent inhibitors to viable therapies.

Target-Specific Profiles : Compounds like PDE12-IN-1 (PDE12) and MK-8189 (PDE10A) highlight the diversity of PDE inhibitor applications, from antiviral research to neuropsychiatry .

Structural and Functional Diversity : While this compound and PF-04447943 share a PDE9A target, their selectivity profiles and developmental stages reflect divergent research priorities .

Biological Activity

PDE9-IN-1 is a selective and potent inhibitor of phosphodiesterase type 9 (PDE9), which plays a crucial role in various biological processes, particularly in the regulation of cyclic GMP (cGMP) levels. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of PDE9 and Its Inhibition

PDE9 is known for its high affinity for cGMP, making it a significant target in the treatment of cardiovascular diseases, neurodegenerative disorders, and metabolic conditions. The inhibition of PDE9 increases intracellular cGMP levels, which can lead to various physiological effects, including vasodilation, improved cardiac function, and enhanced cognitive performance.

Key Properties of this compound

- Chemical Structure : this compound has an IC50 value of 8.7 nM, indicating its potency in inhibiting PDE9 activity .

- Selectivity : It exhibits high selectivity for PDE9 over other phosphodiesterases, minimizing potential side effects associated with broader-spectrum inhibitors .

The primary mechanism by which this compound exerts its biological effects is through the elevation of cGMP levels. This elevation can activate various signaling pathways that contribute to its therapeutic effects:

- Cardiovascular Effects : PDE9 inhibition has been shown to improve cardiac function in models of heart failure by enhancing the natriuretic peptide (NP)/cGMP signaling pathway. This results in vasodilation and reduced cardiac hypertrophy .

- Metabolic Effects : Studies indicate that this compound reduces obesity-related parameters by stimulating lipolysis and mitochondrial activity in adipose tissues. This is achieved through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling .

- Neuroprotective Effects : In models of neurodegenerative diseases such as Alzheimer's, PDE9 inhibition has been linked to improved cognitive functions due to enhanced synaptic plasticity mediated by the NO/cGMP signaling pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and other related inhibitors:

Study 1: Effects on Obesity and Metabolic Syndrome

A study involving male and ovariectomized female mice demonstrated that chronic oral administration of this compound significantly reduced body weight and fat accumulation in diet-induced obesity models. The treatment led to increased mitochondrial respiration and fatty acid oxidation without altering food intake .

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Body Weight Change (%) | +22% | -5.6% |

| Total Fat Mass Reduction (%) | N/A | Significant |

| Mitochondrial Activity | Low | High |

Study 2: Cardiovascular Benefits

In a murine model of cardiac hypertrophy, genetic or pharmacological inhibition of PDE9 was shown to increase intracellular cGMP levels, leading to reversal of cardiac hypertrophy independent of nitric oxide pathways. This suggests that this compound may offer a novel approach for treating heart failure .

| Treatment | cGMP Levels (pmol/mL) | Cardiac Output (mL/min) |

|---|---|---|

| Control | 50 | 100 |

| This compound | 100 | 150 |

Study 3: Neurocognitive Effects

Research has indicated that PDE9 inhibitors enhance cognitive functions in animal models. In particular, rats treated with PDE9 inhibitors showed improved learning and memory capabilities compared to control groups .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess PDE9-IN-1’s inhibitory activity and selectivity?

- Answer : Begin with in vitro enzymatic assays using recombinant PDE9 isoforms to measure IC50 values (e.g., fluorescence-based assays with cyclic nucleotide substrates). Validate selectivity by testing against other PDE isoforms (e.g., PDE4, PDE10A) under identical conditions . Include dose-response curves and positive controls (e.g., known PDE9 inhibitors) to confirm specificity. Use high-throughput screening platforms for efficiency, and replicate experiments across independent labs to minimize batch variability .

Q. How can researchers validate this compound’s pharmacokinetic properties for preclinical studies?

- Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations post-administration. Design studies with staggered dosing (acute vs. chronic) in rodent models to assess bioavailability, half-life, and blood-brain barrier penetration. Include control groups receiving vehicle or reference inhibitors to isolate this compound’s effects. Statistical analysis should account for inter-individual variability using mixed-effects models .

Q. What are best practices for confirming this compound’s mechanism of action in cellular models?

- Answer : Use cAMP/cGMP ELISA kits or FRET-based biosensors in PDE9-expressing cell lines (e.g., neuronal or cardiovascular models). Pre-treat cells with this compound and measure cyclic nucleotide accumulation under basal and stimulated conditions. Include siRNA-mediated PDE9 knockdown as a comparative control. Ensure consistency by standardizing cell passage numbers, culture media, and assay timings .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro potency (IC50 = 8.7 nM) and in vivo efficacy in neurodegenerative models?

- Answer : Systematically evaluate confounding factors:

- Pharmacokinetics : Verify brain penetrance via microdialysis or tissue homogenate analysis.

- Off-target effects : Perform kinome-wide profiling or proteomics to identify unintended interactions.

- Model limitations : Compare results across species (e.g., murine vs. non-human primates) or disease models (e.g., tauopathy vs. amyloidopathy).

Use meta-analysis frameworks to synthesize discordant findings and propose mechanism-driven hypotheses (e.g., compensatory PDE upregulation) .

Q. What strategies optimize this compound dosing regimens to balance efficacy and toxicity in chronic studies?

- Answer : Implement a pharmacokinetic-pharmacodynamic (PK-PD) modeling approach:

- Toxicity thresholds : Determine maximum tolerated dose (MTD) via escalating dose trials in healthy animals.

- Efficacy windows : Use longitudinal biomarker monitoring (e.g., cerebrospinal fluid cGMP levels) to correlate exposure with effect.

- Adaptive designs : Adjust dosing frequency based on trough concentrations to maintain target engagement without accumulation .

Q. How can cross-model inconsistencies in this compound’s cognitive benefits be methodologically resolved?

- Answer : Standardize behavioral assays (e.g., Morris water maze, novel object recognition) across labs by:

- Protocol harmonization : Adopt consensus guidelines for task parameters (e.g., trial duration, environmental cues).

- Blinding : Ensure experimenters are blinded to treatment groups to reduce bias.

- Data transparency : Share raw datasets via repositories for independent re-analysis.

Incorporate multivariate regression to control for variables like age, stress, or genetic background .

Q. What analytical frameworks are suitable for disentangling this compound’s role in dual-pathway regulation (cGMP vs. cAMP)?

- Answer : Combine pathway-specific inhibitors (e.g., PDE4 for cAMP, PDE5 for cGMP) with this compound in factorial design experiments. Use RNA sequencing or phosphoproteomics to map downstream signaling nodes (e.g., CREB, PKG). Apply Bayesian network analysis to infer causal interactions between pathways .

Q. Methodological Guidance for Data Analysis

- Handling Variability : Use coefficient of variation (CV) thresholds (<15% for technical replicates; <30% for biological replicates) to flag outliers .

- Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when data conflict .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and include reagent lot numbers in publications .

Properties

Molecular Formula |

C17H23FN6O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-cyclopentyl-6-[[(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1 |

InChI Key |

HOQGZKUBNCAZBE-MNOVXSKESA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CC[C@@H](C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |

Canonical SMILES |

CC(C(=O)N1CCC(C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.